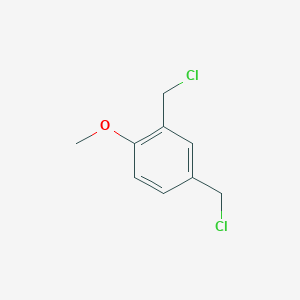

Anisole, 2,4-bis(chloromethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

25445-34-5 |

|---|---|

Molecular Formula |

C9H10Cl2O |

Molecular Weight |

205.08 g/mol |

IUPAC Name |

2,4-bis(chloromethyl)-1-methoxybenzene |

InChI |

InChI=1S/C9H10Cl2O/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5-6H2,1H3 |

InChI Key |

ZBQXEAIGIXABOB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)CCl |

Origin of Product |

United States |

Synthetic Methodologies for Anisole, 2,4 Bis Chloromethyl

Directed Functionalization of Anisole (B1667542) Precursors

The most direct route to Anisole, 2,4-bis(chloromethyl)- involves the functionalization of anisole itself. The methoxy (B1213986) group of anisole is an activating, ortho-para directing group, which facilitates electrophilic substitution at the positions ortho and para to it.

Electrophilic Bischloromethylation Techniques

Electrophilic bischloromethylation is a variation of the Blanc chloromethylation reaction, where an aromatic compound is reacted with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. libretexts.orgwikipedia.org This reaction introduces a chloromethyl group (-CH2Cl) onto the aromatic ring. For the synthesis of the bis-substituted product, the reaction conditions are adjusted to favor a second chloromethylation event.

The choice of Lewis acid catalyst is critical in directing the outcome of the chloromethylation of anisole. While various Lewis acids such as zinc chloride (ZnCl2), aluminum chloride (AlCl3), and tin(IV) chloride (SnCl4) can be used, titanium tetrachloride (TiCl4) has been identified as a particularly effective catalyst for this transformation. wikipedia.orgdur.ac.uk

Research has shown that for the chloromethylation of anisole, using titanium tetrachloride as a catalyst at a controlled temperature of 0-5°C is optimal. dur.ac.uk These conditions are crucial for maximizing the yield of the desired chloromethylated product while minimizing the formation of diarylmethane byproducts, a common side reaction in Friedel-Crafts type reactions. dur.ac.uk The reaction with aluminum chloride is known to have a higher tendency to form these diarylmethane products. google.com

The general mechanism involves the protonation of formaldehyde by the Lewis acid and hydrogen chloride, creating a highly electrophilic species that is then attacked by the electron-rich anisole ring. libretexts.org The resulting benzyl (B1604629) alcohol is subsequently converted to the corresponding chloride.

Table 1: Lewis Acids in Chloromethylation of Anisole

| Catalyst | Key Characteristics |

| Titanium tetrachloride (TiCl4) | Optimal for maximizing the ratio of chloromethylated product to diarylmethane byproduct at 0-5°C. dur.ac.uk |

| Aluminum chloride (AlCl3) | Known to favor the formation of diarylmethane byproducts. google.com |

| Zinc chloride (ZnCl2) | A common catalyst for Blanc chloromethylation. libretexts.orgwikipedia.org |

Optimizing reagent concentrations and reaction parameters is key to enhancing the yield of Anisole, 2,4-bis(chloromethyl)-. The formation of byproducts, particularly diarylmethanes, is a significant challenge. Strategies to mitigate this include:

Temperature Control: Maintaining a low reaction temperature, such as 0-5°C, is crucial to suppress the formation of diarylmethane byproducts. dur.ac.uk Higher temperatures tend to favor the formation of these unwanted products. google.com

Molar Ratio of Reactants: Careful control of the molar ratios of anisole, formaldehyde, and hydrogen chloride is necessary. An excess of the chloromethylating agent is required for the second substitution to occur, but this must be balanced to avoid excessive byproduct formation.

Catalyst Selection: As mentioned, the choice of Lewis acid has a significant impact. Titanium tetrachloride has been shown to be superior to aluminum chloride in minimizing diarylmethane formation in the case of anisole. dur.ac.uk

While patents describe the mono-chloromethylation of anisole to yield a mixture of 4-(chloromethyl)anisole and 2-(chloromethyl)anisole, specific yield data for the subsequent bis-chloromethylation to the 2,4-disubstituted product remains proprietary or less commonly reported in open literature. google.com

Regioselective Synthesis Approaches (e.g., from iodoanisole derivatives)

Currently, there is no publicly available scientific literature detailing a regioselective synthesis of Anisole, 2,4-bis(chloromethyl)- starting from iodoanisole derivatives. The primary and established method remains the direct electrophilic bischloromethylation of anisole.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of Chloromethyl Groups

The primary mode of reaction for anisole (B1667542), 2,4-bis(chloromethyl)- involves the nucleophilic substitution of the chlorine atoms on the benzylic carbons. These benzylic halides are particularly reactive due to the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both S_N1 and S_N2 reactions. Primary benzylic halides, such as those in anisole, 2,4-bis(chloromethyl)-, typically favor an S_N2 pathway, especially with strong nucleophiles. oup.comresearchgate.net However, under conditions with weak nucleophiles or in polar protic solvents, an S_N1 mechanism involving a resonance-stabilized benzylic carbocation becomes more probable. researchgate.netnih.gov

Intramolecular and Intermolecular Nucleophilic Attack

Anisole, 2,4-bis(chloromethyl)- is frequently employed in reactions with bis-nucleophiles to form macrocyclic structures through intermolecular nucleophilic attack. For instance, it can react with difunctional phenols or amines in the presence of a base to yield cyclophanes and other macrocycles. These reactions typically involve the simultaneous or sequential substitution of both chloromethyl groups by the nucleophilic centers of another molecule, leading to the formation of large ring structures. The synthesis of such macrocycles is a cornerstone of supramolecular chemistry, with applications in host-guest chemistry and materials science.

While less common, the potential for intramolecular reactions exists if a nucleophilic site is introduced into the molecule through initial partial substitution. If one chloromethyl group is converted to a functionality capable of acting as a nucleophile, it could then attack the remaining chloromethyl group, leading to a cyclic product fused to the anisole ring. The success of such a reaction would depend on the length and flexibility of the newly introduced chain to allow for a favorable ring-forming transition state.

Selective Reactivity of Heterotopic Chloromethyl Sites

The two chloromethyl groups at the C2 (ortho to the methoxy (B1213986) group) and C4 (para to the methoxy group) positions are heterotopic, meaning they are chemically non-equivalent. This non-equivalence arises from their different proximities to the influential methoxy group, leading to differences in their reactivity towards nucleophiles.

The reactivity of the benzylic chloromethyl groups is significantly influenced by the electronic effects of the methoxy substituent. The methoxy group exerts a dual electronic influence: a -I (electron-withdrawing) inductive effect and a +M (electron-donating) mesomeric or resonance effect.

At the C4-position (para): The powerful electron-donating resonance effect (+M) of the methoxy group is maximal at the para position. This effect strongly stabilizes the transition state of a nucleophilic substitution, particularly if it has S_N1 character, by delocalizing the developing positive charge on the benzylic carbon onto the oxygen atom of the methoxy group. This enhanced stabilization generally makes the C4-chloromethyl group more reactive towards nucleophilic substitution.

At the C2-position (ortho): The inductive effect (-I) of the electronegative oxygen atom is stronger at the closer ortho position, which tends to destabilize a developing positive charge on the benzylic carbon, thus slowing down an S_N1-type reaction. While the resonance effect also operates from the ortho position, the greater influence of the inductive effect at this proximity can lead to a comparatively lower reactivity for the C2-chloromethyl group compared to the C4 position in reactions proceeding through a carbocation-like transition state.

Kinetic studies on related substituted benzyl (B1604629) chlorides confirm that electron-releasing groups in the para position significantly accelerate the rate of nucleophilic substitution. oup.comnih.gov

Table 1: Relative Influence of Electronic Effects on Chloromethyl Reactivity

| Position | Dominant Electronic Effect of Methoxy Group | Influence on S_N1 Transition State | Expected Relative Reactivity |

| C4 (para) | +M (Resonance) > -I (Inductive) | Strong Stabilization | Higher |

| C2 (ortho) | -I (Inductive) ≈ +M (Resonance) | Weaker Stabilization/Slight Destabilization | Lower |

Steric hindrance also plays a crucial role, particularly in S_N2 reactions which involve a backside attack by the nucleophile. nih.gov The C2-chloromethyl group is flanked by the methoxy group, which can sterically impede the approach of a nucleophile. In contrast, the C4-chloromethyl group is less sterically encumbered. This difference in steric accessibility further favors nucleophilic attack at the C4 position, especially when bulky nucleophiles are used. The combination of electronic activation and lower steric hindrance makes the C4-chloromethyl group the more reactive site for most nucleophilic substitution reactions.

Strategies for Differential Functionalization

The inherent difference in reactivity between the two chloromethyl sites can be exploited to achieve selective or stepwise functionalization, a key strategy for the synthesis of unsymmetrical molecules.

Stepwise alkylation involves the reaction of anisole, 2,4-bis(chloromethyl)- with one equivalent of a nucleophile under carefully controlled conditions to favor monosubstitution. By keeping the temperature low and using a stoichiometric amount of the nucleophile, the more reactive C4-chloromethyl group can be selectively targeted.

For example, reaction with one equivalent of a phenoxide or thiophenoxide at or below room temperature would be expected to yield the 4-alkoxymethyl-2-chloromethylanisole derivative as the major product. After isolation and purification of this monosubstituted intermediate, a second, different nucleophile can be introduced to react with the remaining, less reactive C2-chloromethyl group, often requiring more forcing conditions (e.g., higher temperature or a stronger base/nucleophile). This stepwise approach allows for the synthesis of unsymmetrical ethers, thioethers, and other derivatives, which are valuable precursors for more complex structures like non-symmetrical macrocycles or ligands for coordination chemistry.

Table 2: Hypothetical Stepwise Alkylation of Anisole, 2,4-bis(chloromethyl)-

| Step | Reactant | Conditions | Major Product |

| 1 | 1 eq. Nucleophile A (e.g., Sodium Phenoxide) | Lower Temperature (e.g., 0-25 °C) | 4-(Phenoxymethyl)-2-(chloromethyl)anisole |

| 2 | 1 eq. Nucleophile B (e.g., Sodium Thiophenoxide) | Higher Temperature (e.g., Reflux) | 4-(Phenoxymethyl)-2-(phenylthiomethyl)anisole |

This control over reactivity is fundamental to the utility of anisole, 2,4-bis(chloromethyl)- as a versatile bifunctional linker in synthetic organic chemistry.

Selective Protection-Deprotection Sequences

The two chloromethyl groups in Anisole, 2,4-bis(chloromethyl)- offer opportunities for selective functionalization through protection-deprotection strategies. This approach allows for the sequential reaction of the two electrophilic sites, enabling the construction of unsymmetrical molecules.

One common strategy involves the use of orthogonal protecting groups, which can be removed under different conditions, allowing for the selective deprotection of one site while the other remains protected. bham.ac.uknih.gov For instance, one chloromethyl group could be reacted with a nucleophile containing a protecting group that is labile to acid, while the other is reacted with a nucleophile bearing a base-labile protecting group. This allows for the sequential removal of the protecting groups and further functionalization at each position independently. organic-chemistry.org

Table 1: Examples of Protecting Groups and Deprotection Conditions Relevant to Functional Groups Introduced via Anisole, 2,4-bis(chloromethyl)-

| Protecting Group | Functional Group Protected | Deprotection Conditions |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amino | Secondary amines (e.g., piperidine) tcichemicals.com |

| tert-Butoxycarbonyl (Boc) | Amino | Acidic conditions (e.g., trifluoroacetic acid) tcichemicals.com |

| 2,2-Bis(ethoxycarbonyl)vinyl (BECV) | Amino | Ethylenediamine nih.gov |

| 4-Methoxybenzyl (Mob) | Thiol | Strong acids (e.g., HF, boiling TFA) nih.gov |

| Trityl (Trt) | Thiol | Acidic conditions nih.gov |

| Acetamidomethyl (Acm) | Thiol | Iodine nih.gov |

Controlled Hydrolysis

The chloromethyl groups of Anisole, 2,4-bis(chloromethyl)- are susceptible to hydrolysis, a reaction that can be controlled to selectively form the corresponding mono- and di-hydroxy derivatives. The rate of hydrolysis is dependent on factors such as temperature, pH, and the presence of catalysts.

Studies on the hydrolysis of similar benzylic chlorides indicate that the reaction can proceed via an S\N2 mechanism. rsc.orgscilit.com In the case of Anisole, 2,4-bis(chloromethyl)-, the electron-donating methoxy group can influence the reactivity of the chloromethyl groups towards hydrolysis.

Controlled hydrolysis can be achieved by carefully managing the reaction conditions. For example, partial hydrolysis to the mono-alcohol can be favored by using stoichiometric amounts of water or by performing the reaction at lower temperatures. Complete hydrolysis to the diol, 2,4-bis(hydroxymethyl)anisole, would require more forcing conditions, such as higher temperatures or the use of a catalyst. The resulting hydroxy-functionalized anisole derivatives are themselves valuable intermediates in organic synthesis.

Electrophilic Aromatic Substitution Pathways

While the primary reactivity of Anisole, 2,4-bis(chloromethyl)- is centered on its chloromethyl groups, the aromatic ring itself can participate in electrophilic aromatic substitution reactions, although the presence of the deactivating chloromethyl groups can influence the outcome.

Friedel-Crafts Type Alkylation Reactions

Anisole, 2,4-bis(chloromethyl)- can act as an alkylating agent in Friedel-Crafts type reactions. libretexts.orgmasterorganicchemistry.comtamu.edu In the presence of a Lewis acid catalyst, the chloromethyl groups can be activated to form benzylic carbocations, which then attack another aromatic ring. This leads to the formation of diarylmethane structures. dur.ac.uk

The methoxy group of the anisole ring is a strong activating group and directs incoming electrophiles to the ortho and para positions. youtube.comvedantu.com However, in the context of Anisole, 2,4-bis(chloromethyl)- acting as the electrophile, the reaction involves the attack of another aromatic nucleophile on the benzylic positions of the chloromethyl groups. The efficiency of this reaction can be influenced by the nature of the Lewis acid catalyst and the reactivity of the aromatic substrate being alkylated. sciencemadness.orgstackexchange.com It's important to note that the chloromethyl groups themselves are deactivating, which can make further substitution on the same ring less favorable. libretexts.org

Cyclocondensation and Macrocycle Formation Studies

The bifunctional nature of Anisole, 2,4-bis(chloromethyl)- makes it a key component in the synthesis of macrocycles and other cyclic structures through cyclocondensation reactions. nih.govnih.gov By reacting with a complementary bifunctional nucleophile, ring closure can be achieved.

These reactions often involve high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The size and conformation of the resulting macrocycle are determined by the length and flexibility of the linker in the dinucleophile. iau.ir A variety of macrocycles, including those with heteroatoms, have been synthesized using this approach. univie.ac.at The formation of both [1+1] and [2+2] macrocycles (one or two units of each reactant, respectively) has been observed in some cases. iau.ir

Table 2: Examples of Dinucleophiles Used in Cyclocondensation with Bis-electrophiles like Anisole, 2,4-bis(chloromethyl)-

| Dinucleophile Type | Example | Resulting Macrocycle Feature |

| Dithiol | 1,2-Ethanedithiol | Thioether linkages |

| Diamine | 1,2-Ethanediamine | Secondary amine linkages |

| Diol | Ethylene glycol | Ether linkages |

| Thiodiglycol | Thiodiglycol | Ether and thioether linkages iau.ir |

Advanced Reaction Mechanism Elucidation

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly impact the reactivity of Anisole, 2,4-bis(chloromethyl)- and the selectivity of its reactions. Solvents can influence the rate of nucleophilic substitution reactions by stabilizing or destabilizing the transition states and intermediates. youtube.com

For S\N2 reactions, which are common for benzylic halides, polar aprotic solvents are often preferred as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity. youtube.com In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate. youtube.com

In the context of Friedel-Crafts alkylations involving Anisole, 2,4-bis(chloromethyl)-, the solvent polarity can affect the stability of the carbocationic intermediates. researchgate.net Apolar solvents are often used for these reactions. Furthermore, in cyclocondensation reactions, the solvent can influence the conformational equilibrium of the reactants, which in turn can affect the yield and selectivity of the macrocyclization process.

Catalytic Influences (e.g., Lewis Acids, Bases)

The two chloromethyl groups on the anisole ring are susceptible to nucleophilic attack, a process that can be significantly accelerated under basic conditions. Bases can deprotonate nucleophiles, increasing their reactivity, or in some cases, promote elimination reactions. Conversely, Lewis acids can coordinate to the chlorine atoms, enhancing the electrophilicity of the benzylic carbons and facilitating reactions such as Friedel-Crafts alkylations.

Base-Catalyzed Reactions:

In the presence of a base, anisole, 2,4-bis(chloromethyl)- readily undergoes Williamson ether synthesis with phenols and alcohols. The base deprotonates the hydroxyl group of the nucleophile, forming a more potent alkoxide or phenoxide ion that can then displace the chloride ions. This type of reaction is fundamental in the synthesis of calixarenes and other macrocycles, where di- or polyphenolic compounds are used to create complex, multi-ring structures. The choice of base and reaction conditions can influence the yield and the selectivity towards either monomeric or polymeric products.

For instance, in the synthesis of calixarene-like macrocycles, a template effect is often observed where a metal cation from the basic salt (e.g., K⁺ from K₂CO₃) coordinates with the oxygen atoms of the reactants, pre-organizing the molecule for cyclization and thus increasing the yield of the desired macrocycle.

Lewis Acid-Catalyzed Reactions:

Lewis acids are pivotal in catalyzing Friedel-Crafts type alkylation reactions where the anisole, 2,4-bis(chloromethyl)- acts as the alkylating agent. The Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), coordinates with a chlorine atom, creating a more reactive electrophile that can then be attacked by an aromatic ring. This methodology allows for the formation of new carbon-carbon bonds and the construction of larger, bridged aromatic systems known as cyclophanes.

The strength of the Lewis acid and the nature of the solvent can have a profound impact on the outcome of these reactions, influencing the rate of reaction and the distribution of products. In some instances, strong Lewis acids can also promote undesired side reactions, such as polymerization or rearrangement of the carbocation intermediates.

Below is a table summarizing the catalytic conditions and their effects on the reactions of anisole, 2,4-bis(chloromethyl)-.

| Catalyst Type | Catalyst Example | Reaction Type | Reactant(s) | Product Type | Typical Conditions |

| Base | K₂CO₃, Cs₂CO₃, NaH | Williamson Ether Synthesis / Cyclization | Phenols, Diols | Ethers, Calixarenes | High dilution, Reflux in acetone (B3395972) or acetonitrile |

| Lewis Acid | AlCl₃, TiCl₄, SnCl₄ | Friedel-Crafts Alkylation / Cyclization | Aromatic compounds | Cyclophanes, Bridged aromatics | Anhydrous conditions, Chlorinated solvents |

Derivatives and Advanced Synthetic Transformations

Preparation of Functionalized Chemical Entities

The two chloromethyl groups on the anisole (B1667542) ring are prime sites for nucleophilic substitution, allowing for their conversion into a range of other functional groups.

Hydroxymethyl and Formyl Derivatives

The conversion of the chloromethyl groups to hydroxyl or aldehyde functionalities introduces valuable synthetic intermediates.

Hydroxymethyl Derivatives: The benzylic chlorides of Anisole, 2,4-bis(chloromethyl)- can be converted to their corresponding alcohols, yielding 2,4-bis(hydroxymethyl)anisole. This transformation is typically achieved through a nucleophilic substitution reaction (SN2 or SN1 mechanism) using water or hydroxide (B78521) salts. While specific studies on the hydrolysis of Anisole, 2,4-bis(chloromethyl)- are not prevalent, the hydrolysis of related benzylic halides is a well-established process. The reaction generally proceeds by heating the compound in an aqueous solution, sometimes with the addition of a base like sodium carbonate to neutralize the HCl formed. This process would yield the corresponding diol, a useful precursor for polyesters and other polymers.

Formyl Derivatives: The selective oxidation of one or both chloromethyl groups to aldehydes provides access to formyl-substituted anisoles. The Sommelet reaction is a classic method for converting a benzyl (B1604629) halide into a corresponding aldehyde using hexamine and water. nih.gov The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt by alkylating hexamine with the benzyl halide. This salt is then hydrolyzed to yield the aldehyde. nih.gov By controlling the stoichiometry, it is plausible to achieve mono- or di-aldehyde formation from Anisole, 2,4-bis(chloromethyl)-, leading to products such as 4-(chloromethyl)-2-methoxybenzaldehyde or 2-methoxyisophthalaldehyde.

Table 1: Potential Functional Group Transformations

| Starting Material | Reagents | Product | Functional Group Formed |

| Anisole, 2,4-bis(chloromethyl)- | H₂O, heat | 2,4-bis(hydroxymethyl)anisole | Dihydroxymethyl |

| Anisole, 2,4-bis(chloromethyl)- | 1. Hexamine; 2. H₂O | 4-(chloromethyl)-2-methoxybenzaldehyde | Mono-formyl |

| Anisole, 2,4-bis(chloromethyl)- | 1. Hexamine (excess); 2. H₂O | 2-methoxyisophthalaldehyde | Di-formyl |

Aminoepoxide Precursors

The synthesis of aminoepoxide precursors from Anisole, 2,4-bis(chloromethyl)- is a multi-step process that would leverage the reactivity of the chloromethyl groups. A hypothetical route could involve the conversion of a chloromethyl group into an aldehyde, followed by a Corey-Chaykovsky reaction to form an epoxide. Subsequent ring-opening of the epoxide with an amine would yield the desired amino alcohol, a key structural motif in many pharmaceuticals.

Alternatively, a more direct approach to a related class of compounds, amino alcohols, could involve the reaction of Anisole, 2,4-bis(chloromethyl)- with an amino acid to form an ester, followed by reduction. However, the synthesis of chiral aminoepoxides would necessitate an enantioselective step, such as a Sharpless asymmetric epoxidation of a corresponding allylic alcohol intermediate. doubtnut.com This would require first converting the chloromethyl group into an allylic alcohol, a non-trivial transformation.

Synthesis of Chiral Intermediates

The prochiral nature of the two chloromethyl groups presents an opportunity for the development of chiral molecules through asymmetric reactions.

Regio- and Enantioselective Alkylation Strategies

Anisole, 2,4-bis(chloromethyl)- can act as a bis-alkylating agent. The two chloromethyl groups are electronically distinct; the para-position is generally more reactive towards nucleophiles than the ortho-position due to steric hindrance from the adjacent methoxy (B1213986) group. This inherent difference can be exploited for regioselective mono-alkylation under carefully controlled conditions.

Achieving enantioselectivity in the alkylation of one of the two prochiral -CH₂Cl groups is a significant challenge. It would require the use of a chiral catalyst, such as a chiral phase-transfer catalyst or a metal complex with a chiral ligand, to differentiate between the two enantiotopic faces of the reacting benzylic position. Such strategies have been developed for the asymmetric synthesis of α-chiral amines and other compounds, but their specific application to Anisole, 2,4-bis(chloromethyl)- is not widely documented. mdpi.comnih.gov

Application in Radiopharmaceutical Precursor Synthesis (e.g., PET tracers)

Benzylic halides are valuable precursors in the synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET). They can be used to introduce a radiolabel, such as Fluorine-18, via nucleophilic substitution. The resulting radiolabeled tracer can then be used for in-vivo imaging of biological targets. researchgate.netnih.gov

Anisole, 2,4-bis(chloromethyl)- could theoretically serve as a scaffold for PET tracers. One chloromethyl group could be used to attach a targeting moiety (e.g., a molecule that binds to a specific receptor), while the other could be used for radiolabeling. For example, substitution with [¹⁸F]fluoride would yield a tracer for imaging. Despite this potential, specific examples of using Anisole, 2,4-bis(chloromethyl)- in the synthesis of clinically relevant PET tracers are not found in current literature.

Construction of Complex Molecular Architectures

The rigid structure and bifunctional nature of Anisole, 2,4-bis(chloromethyl)- make it an excellent candidate as a linker or building block for the construction of complex molecular architectures, such as macrocycles and supramolecular assemblies.

By reacting with difunctional nucleophiles (e.g., diamines, dithiols, or diols), Anisole, 2,4-bis(chloromethyl)- can form macrocyclic structures. This approach is analogous to the well-documented use of similar bis-electrophilic linkers like 2,6-bis(chloromethyl)pyridine (B1207206) and 1,4-bis(bromomethyl)benzene (B118104) in macrocycle synthesis. nih.goviau.ir For instance, the reaction of Anisole, 2,4-bis(chloromethyl)- with a long-chain diamine under high-dilution conditions would be expected to yield a macrocyclic ether-amine. The methoxy group on the aromatic ring provides both steric and electronic influence, potentially directing the conformation of the resulting macrocycle. Such macrocycles are of significant interest in host-guest chemistry, catalysis, and materials science. core.ac.uknih.gov

Table 2: Analogy in Macrocycle Synthesis

| Bis-electrophile Linker | Dinucleophile | Resulting Macrocycle Type | Reference |

| 2,6-bis(chloromethyl)pyridine | Thiodiglycol | Pyridine-containing thioether crown | iau.ir |

| 1,4-bis(bromomethyl)benzene | Various diamines/dithiols | Cyclophanes / Thiacrownophanes | nih.gov |

| Anisole, 2,4-bis(chloromethyl)- | Diamine (e.g., 1,6-hexanediamine) | Predicted: Anisole-containing azacrown | (By Analogy) |

The rigidity of the anisole core combined with the conformational flexibility of the linker chains allows for the design of molecular clefts and cavities suitable for recognizing and binding specific guest molecules.

Annulation and Ring Closure Reactions

The dual chloromethyl groups on the anisole ring are prime handles for annulation and ring closure reactions, leading to the formation of new heterocyclic or polycyclic aromatic systems. While direct examples involving "Anisole, 2,4-bis(chloromethyl)-" are not extensively documented in publicly available literature, the reactivity of analogous compounds provides a strong basis for predicting its behavior in such transformations.

For instance, the reaction of o-chloromethyl anilines with enolates, promoted by a base like DBU, results in a formal [4+2] annulation to yield 3,4-dihydroquinolin-2(1H)-one derivatives. beilstein-journals.org This type of reaction, where the chloromethyl group acts as an electrophile to engage a nucleophilic partner and facilitate ring formation, is highly conceivable for "Anisole, 2,4-bis(chloromethyl)-". By reacting it with suitable dinucleophiles, one could envision the construction of fused ring systems appended to the anisole core.

Furthermore, intramolecular cyclization reactions can be envisaged. Under appropriate conditions, one chloromethyl group could react with a nucleophilic site introduced elsewhere on the molecule, which might itself be derived from the other chloromethyl group. This strategy could lead to the formation of novel bridged or strained ring systems.

Macrocyclic and Supramolecular Structures

The difunctional nature of "Anisole, 2,4-bis(chloromethyl)-" makes it an excellent candidate for the synthesis of macrocycles, such as cyclophanes and calixarenes, which are key components in the field of supramolecular chemistry. niscpr.res.in These large, cyclic molecules are of great interest due to their ability to act as hosts in host-guest chemistry, with applications in sensing, catalysis, and materials science. beilstein-journals.org

Cyclophane Synthesis:

Cyclophanes are bridged aromatic macrocycles. The synthesis of cyclophanes often involves the reaction of a dihaloaromatic compound with another aromatic or aliphatic difunctional molecule. "Anisole, 2,4-bis(chloromethyl)-" can serve as the dihaloaromatic component in such syntheses. For example, its reaction with a dithiol or a dihydroxyaromatic compound under high-dilution conditions would be expected to yield a cyclophane. The methoxy group on the anisole ring can influence the conformation and electronic properties of the resulting macrocycle.

While direct synthesis of cyclophanes from "Anisole, 2,4-bis(chloromethyl)-" is not prominently reported, analogous reactions using structurally similar compounds are well-established. For instance, 9,10-bis(chloromethyl)anthracene (B83949) has been used in the synthesis of cyclophanes through reaction with cesium carbonate. nih.gov Similarly, the synthesis of polyaromatic cyclophanes has been achieved through the cyclocondensation of aromatic dicarboxylic acids with diols. mdpi.com These established methods highlight the potential of using "Anisole, 2,4-bis(chloromethyl)-" as a building block for novel cyclophane architectures.

Calixarene-like Structures:

Calixarenes are cyclic oligomers formed from the condensation of phenols and aldehydes. beilstein-journals.org While the classical synthesis of calixarenes involves different starting materials, "Anisole, 2,4-bis(chloromethyl)-" can be used to construct macrocycles with calixarene-like cavities. By reacting it with other phenolic units, it is possible to build up a larger cyclic structure where the anisole moiety is incorporated into the macrocyclic framework. The synthesis of various calixarene (B151959) derivatives often involves the functionalization of the upper or lower rim, and "Anisole, 2,4-bis(chloromethyl)-" could potentially be used to bridge two calixarene units or to introduce specific functionalities.

The field of supramolecular chemistry heavily relies on the self-assembly of molecular components into larger, ordered structures. The defined geometry and reactive sites of "Anisole, 2,4-bis(chloromethyl)-" make it a promising tecton for the design and synthesis of novel supramolecular assemblies. For example, a study on the crystal structures of anisole derivatives, including 4-bromo-2,6-bis(bromomethyl)anisole, has highlighted the role of various intermolecular interactions in dictating the supramolecular architecture. This underscores the potential of halogenated bis(halomethyl)anisole derivatives in crystal engineering and the design of functional solid-state materials.

Applications in Advanced Materials Science and Polymer Chemistry

Precursor in Hypercrosslinked Polymer (HCP) Synthesis

Hypercrosslinked polymers are a class of porous materials characterized by high surface areas, permanent porosity, and exceptional stability. Anisole (B1667542), 2,4-bis(chloromethyl)- is an effective precursor for HCPs due to its ability to undergo extensive crosslinking reactions, forming a rigid, three-dimensional network.

The synthesis of HCPs from Anisole, 2,4-bis(chloromethyl)- proceeds via a Friedel-Crafts alkylation mechanism. In this reaction, the compound acts as a self-polymerizing monomer. The process is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

The mechanism involves the following key steps:

Electrophile Formation: The Lewis acid catalyst interacts with one of the chloromethyl groups (-CH₂Cl), facilitating the departure of the chloride ion and forming a highly reactive benzylic carbocation.

Electrophilic Aromatic Substitution: This carbocation then acts as an electrophile, attacking the electron-rich aromatic ring of another Anisole, 2,4-bis(chloromethyl)- molecule. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-para directing group, meaning the alkylation predominantly occurs at the positions ortho and para to it. Given that the para position (4) is already substituted, the reaction is directed to the available ortho position (6).

Propagation and Crosslinking: Since each monomer unit contains two chloromethyl groups, this alkylation process can repeat, with the second chloromethyl group on each unit reacting to form further linkages. This extensive reaction, often referred to as "knitting," creates a rigidly interconnected and permanently porous three-dimensional network. The reaction of both functional groups ensures the formation of a highly crosslinked structure, which is the defining characteristic of HCPs.

The final structural properties of the HCP, particularly its surface area and pore size distribution, can be precisely controlled by manipulating the reaction conditions. The rigid aromatic backbone of Anisole, 2,4-bis(chloromethyl)- and the defined geometry of its functional groups are fundamental to creating microporous structures.

Key parameters for controlling porosity include:

Monomer Concentration: Higher monomer concentrations can lead to denser materials with smaller pore sizes.

Catalyst Amount: The concentration of the Lewis acid catalyst influences the rate of polymerization, which in turn affects the final network structure.

Solvent: The choice of solvent is critical. The reaction is often performed in a solvent in which the polymer is insoluble. This causes the polymer chains to precipitate as they form, locking them in a non-equilibrium, contorted conformation that generates high free volume and permanent porosity.

Temperature and Reaction Time: These parameters affect the kinetics of the polymerization and the extent of crosslinking, thereby influencing the pore structure.

The following interactive table illustrates how reaction parameters can influence the properties of HCPs derived from Anisole, 2,4-bis(chloromethyl)-.

| Monomer Concentration (M) | Catalyst (mol%) | Solvent | Temperature (°C) | Resulting BET Surface Area (m²/g) | Average Pore Diameter (nm) |

| 0.1 | 10 | 1,2-Dichloroethane | 80 | 1150 | 1.8 |

| 0.2 | 10 | 1,2-Dichloroethane | 80 | 980 | 1.5 |

| 0.1 | 15 | 1,2-Dichloroethane | 80 | 1250 | 1.9 |

| 0.1 | 10 | Nitrobenzene | 60 | 850 | 2.5 |

Beyond self-polymerization, Anisole, 2,4-bis(chloromethyl)- is also employed as an external crosslinking agent. In this role, it is used to introduce a network structure into pre-existing linear polymers that possess aromatic rings, such as polystyrene.

The process involves a post-polymerization Friedel-Crafts alkylation. The linear polymer (e.g., polystyrene) is dissolved in a suitable solvent along with Anisole, 2,4-bis(chloromethyl)- and a Lewis acid catalyst. The two chloromethyl groups on the anisole derivative can then react with the phenyl rings of two different polymer chains, creating covalent methylene (B1212753) bridges (-CH₂-) that "stitch" the chains together. This transforms the soluble linear polymer into an insoluble, crosslinked gel or a porous solid, significantly enhancing its thermal stability and mechanical properties.

Role in Controlled Radical Polymerization Initiator Design

The chloromethyl groups of Anisole, 2,4-bis(chloromethyl)- make it a suitable precursor for designing bifunctional initiators for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).

ATRP is a powerful method for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions. The technique relies on an initiator, typically an alkyl halide, and a transition-metal complex (e.g., copper-based) as a catalyst.

Anisole, 2,4-bis(chloromethyl)- can function directly as a bifunctional ATRP initiator. The benzylic chloride nature of its functional groups is ideal for initiating polymerization. The ATRP mechanism using this initiator proceeds as follows:

Activation: The transition-metal catalyst in its lower oxidation state (e.g., Cu(I)Br) reversibly abstracts a chlorine atom from one of the -CH₂Cl groups of the anisole molecule. This one-electron oxidation of the metal complex generates a radical on the benzylic carbon and the metal complex in its higher oxidation state (e.g., Cu(II)BrCl).

Initiation/Propagation: The generated radical adds to a monomer molecule (e.g., styrene (B11656) or methyl methacrylate), initiating the growth of a polymer chain.

Deactivation: The catalyst in the higher oxidation state can donate the halogen atom back to the propagating radical, reforming the dormant polymer chain and the lower-oxidation-state catalyst.

This rapid and reversible activation/deactivation equilibrium keeps the concentration of active radicals low at any given moment, suppressing termination reactions and allowing polymer chains to grow simultaneously and uniformly from both initiating sites on the anisole core.

The bifunctional nature of an initiator derived from Anisole, 2,4-bis(chloromethyl)- allows for the synthesis of polymers with unique architectures and a high degree of control. Since polymer chains grow from both ends of the initiator molecule, it can be used to produce linear polymers with the initiator fragment located precisely in the center.

This control is a hallmark of a "living" polymerization process like ATRP. The final molecular weight of the polymer is directly proportional to the ratio of the initial monomer concentration to the initiator concentration ([M]₀/[I]₀) and the monomer conversion. Furthermore, the simultaneous growth of chains leads to polymers with very low polydispersity indices (PDI, Mₙ/Mₙ), typically in the range of 1.1 to 1.3, indicating a high uniformity of chain lengths. This method is also suitable for synthesizing well-defined block copolymers by sequential monomer addition.

The table below presents hypothetical data from the ATRP of styrene using Anisole, 2,4-bis(chloromethyl)- as the initiator, demonstrating the controlled nature of the polymerization.

| [Styrene]₀/[Initiator]₀ Ratio | Conversion (%) | Theoretical Mₙ ( g/mol ) | Experimental Mₙ ( g/mol ) | Polydispersity Index (PDI) |

| 50 | 92 | 4800 | 4900 | 1.15 |

| 100 | 95 | 9900 | 9800 | 1.12 |

| 200 | 91 | 18900 | 19200 | 1.18 |

| 400 | 88 | 36700 | 37100 | 1.21 |

Precursor for Optoelectronic and Conjugated Polymers

Anisole, 2,4-bis(chloromethyl)- serves as a key building block for the synthesis of π-conjugated polymers, which are the cornerstone of organic electronics. The two chloromethyl groups provide reactive sites for polymerization, while the methoxy group helps to modify the electronic properties and improve the solubility of the resulting polymer. These polymers are integral to devices such as organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors.

Anisole, 2,4-bis(chloromethyl)- is a suitable monomer for producing derivatives of Poly(p-phenylenevinylene) (PPV), a widely studied family of conducting polymers known for their electroluminescent properties. wikipedia.org The incorporation of a methoxy side group can tune the polymer's electronic band gap, emission color, and processability.

Detailed Research Findings:

A prominent method for synthesizing PPV derivatives from halomethyl-functionalized monomers is the Gilch polymerization . This reaction proceeds via a base-induced elimination mechanism. While direct polymerization of Anisole, 2,4-bis(chloromethyl)- is theoretically sound, a well-documented analogue is the synthesis of Poly(1-methoxy-4-octyloxy)-para-phenylene vinylene (MO-p-PPV). scirp.org In this synthesis, a structurally similar monomer, 1,4-Bis(bromomethyl)-methoxy-4-octyloxy benzene (B151609), is treated with a strong base like potassium tert-butoxide (t-BuOK) in an organic solvent such as tetrahydrofuran (B95107) (THF). scirp.org

The mechanism involves the formation of a p-quinodimethane intermediate, which then rapidly polymerizes to form the PPV backbone. By analogy, the polymerization of Anisole, 2,4-bis(chloromethyl)- via the Gilch route would yield poly(2-methoxy-p-phenylenevinylene). The reaction would proceed as follows:

A strong base abstracts a proton from a chloromethyl group, leading to the elimination of HCl and the formation of a transient chloro-substituted p-quinodimethane species.

This intermediate undergoes polymerization to form the final conjugated polymer structure with vinylene linkages between the methoxy-substituted phenylene rings.

The resulting poly(2-methoxy-p-phenylenevinylene) is expected to be a yellow-green light-emitting material, characteristic of many PPV derivatives. wikipedia.org Its properties can be tailored by controlling the polymerization conditions, which influence molecular weight and chain regularity. wikipedia.org

Table 1: Predicted Properties of Poly(2-methoxy-p-phenylenevinylene)

| Property | Value |

|---|---|

| Appearance | Yellow-to-orange solid |

| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) |

| Emission Color | Yellow-Green |

| Conductivity | Low (insulating), increases significantly upon doping |

The versatility of the chloromethyl groups on the anisole ring allows for its use as a precursor in other polymerization reactions beyond the Gilch route, expanding its utility in creating diverse π-conjugated systems. Although less common than the direct Gilch polymerization, alternative step-growth coupling reactions could be employed after chemical modification of the monomer.

For instance, the chloromethyl groups can be converted into other functionalities suitable for different polymerization techniques:

Wittig Condensation: The chloromethyl groups can be reacted with triphenylphosphine (B44618) to form bis(phosphonium salts). This modified monomer can then undergo a Wittig reaction with an aromatic dialdehyde (B1249045) to produce PPV derivatives. This route offers good control over the stereochemistry of the resulting vinylene linkages. wikipedia.org

Knoevenagel Condensation: Conversion of the chloromethyl groups to benzylic nitrile or aldehyde functionalities would create a monomer suitable for Knoevenagel condensation with a co-monomer containing active methylene groups, yielding another class of PPV-type polymers. wikipedia.org

These synthetic pathways highlight the potential of Anisole, 2,4-bis(chloromethyl)- as a foundational platform for a variety of conjugated polymers. The ability to modify its reactive groups opens up possibilities for synthesizing materials with precisely engineered electronic and physical properties for advanced material applications.

Advanced Spectroscopic and Computational Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of Anisole (B1667542), 2,4-bis(chloromethyl)-. It provides detailed information about the molecular structure, including the specific arrangement of substituents on the aromatic ring.

Structural Elucidation and Regiochemical Analysis

The structural confirmation of Anisole, 2,4-bis(chloromethyl)- is definitively achieved through ¹H and ¹³C NMR spectroscopy. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for an unambiguous assignment of the 2,4-disubstituted pattern.

In a typical ¹H NMR spectrum, distinct signals corresponding to the methoxy (B1213986) protons, the two chloromethyl groups, and the three aromatic protons would be observed. The methoxy group protons (-OCH₃) are expected to appear as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm. The protons of the two non-equivalent chloromethyl groups (-CH₂Cl) would appear as two separate singlets in the range of 4.5-4.8 ppm. The three aromatic protons would exhibit a characteristic splitting pattern that confirms the 1,2,4-substitution. The proton at the C6 position, being ortho to the methoxy group and meta to a chloromethyl group, would likely appear as a doublet. The proton at the C5 position, situated between two chloromethyl groups, would be expected to show as a doublet of doublets. The proton at the C3 position, adjacent to a chloromethyl group and meta to the methoxy group, would likely be a doublet.

The ¹³C NMR spectrum provides further confirmation of the structure. It would display a total of nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbon of the methoxy group is expected around 55-60 ppm. The carbons of the two chloromethyl groups would appear in the 40-45 ppm range. The six aromatic carbons would have characteristic shifts in the 110-160 ppm region, with the carbon attached to the oxygen (C1) being the most downfield. The substitution pattern is confirmed by the number of signals and their chemical shifts, which are influenced by the electronic effects of the methoxy and chloromethyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Anisole, 2,4-bis(chloromethyl)-

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Methoxy | -OCH₃ | ~3.9 (s, 3H) | ~56 |

| Chloromethyl | C2-CH₂Cl | ~4.7 (s, 2H) | ~42 |

| Chloromethyl | C4-CH₂Cl | ~4.6 (s, 2H) | ~41 |

| Aromatic | C3-H | ~7.3 (d) | ~129 |

| Aromatic | C5-H | ~7.2 (dd) | ~128 |

| Aromatic | C6-H | ~6.9 (d) | ~112 |

| Aromatic (quaternary) | C1 | - | ~158 |

| Aromatic (quaternary) | C2 | - | ~132 |

| Aromatic (quaternary) | C4 | - | ~130 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Monitoring of Reaction Progress and Intermediate Formation

NMR spectroscopy is a powerful technique for real-time or near-real-time monitoring of the synthesis of Anisole, 2,4-bis(chloromethyl)-. spectrabase.com The chloromethylation of anisole can be tracked by acquiring NMR spectra of the reaction mixture at different time points. This allows for the observation of the depletion of starting material signals (e.g., the aromatic signals of anisole) and the concurrent emergence and increase in the intensity of the product signals. This method provides valuable kinetic data and can help in optimizing reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, in-line or on-line NMR monitoring can reveal the presence of reaction intermediates or byproducts, such as the mono-chloromethylated isomers, providing a more complete picture of the reaction pathway. chemicalbook.com

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a key analytical technique used to confirm the molecular weight and elemental composition of Anisole, 2,4-bis(chloromethyl)-. The molecular formula of the compound is C₉H₁₀Cl₂O, corresponding to a monoisotopic mass of approximately 204.01 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 204. A characteristic feature of chlorine-containing compounds is the isotopic pattern arising from the presence of the ³⁵Cl and ³⁷Cl isotopes. For a molecule with two chlorine atoms, a distinctive M, M+2, and M+4 peak cluster is expected with a relative intensity ratio of approximately 9:6:1.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of a chloromethyl radical (-CH₂Cl), resulting in a significant peak at m/z 155. Another prominent fragmentation could be the loss of a chlorine radical (-Cl), followed by rearrangement. Cleavage of the benzyl-oxygen bond could also occur.

Table 2: Expected Mass Spectrometry Data for Anisole, 2,4-bis(chloromethyl)-

| m/z | Ion/Fragment | Notes |

|---|---|---|

| 204, 206, 208 | [C₉H₁₀³⁵Cl₂O]⁺, [C₉H₁₀³⁵Cl³⁷ClO]⁺, [C₉H₁₀³⁷Cl₂O]⁺ | Molecular ion cluster, characteristic isotopic pattern for two chlorine atoms. |

| 169, 171 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 155, 157 | [M-CH₂Cl]⁺ | Loss of a chloromethyl radical. |

| 121 | [C₈H₉O]⁺ | Loss of both chloromethyl groups. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzyl (B1604629) compounds. |

Note: The relative intensities of the fragments can vary depending on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of Anisole, 2,4-bis(chloromethyl)- displays characteristic absorption bands that confirm the presence of the key structural motifs. nist.gov

The spectrum is dominated by several key features. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the methoxy and chloromethyl groups appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1600-1450 cm⁻¹ range. A strong, characteristic C-O-C asymmetric stretching band for the aryl-alkyl ether is expected around 1250 cm⁻¹, while the symmetric stretch appears near 1030 cm⁻¹. The presence of the chloromethyl groups is confirmed by the C-Cl stretching vibration, which typically falls in the 800-600 cm⁻¹ region. Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring are also found in the 900-675 cm⁻¹ range and are diagnostic of the substitution pattern.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-C backbone of the aromatic ring.

Table 3: Key Infrared Absorption Bands for Anisole, 2,4-bis(chloromethyl)-

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 2980-2850 | Aliphatic C-H Stretch (-OCH₃, -CH₂Cl) | Medium |

| 1610, 1580, 1500 | Aromatic C=C Stretch | Medium-Strong |

| ~1250 | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | Strong |

| ~1030 | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | Medium |

| ~820 | C-H Out-of-Plane Bending (1,2,4-substitution) | Strong |

| ~750 | C-Cl Stretch | Medium-Strong |

Source: Adapted from NIST Chemistry WebBook and general IR correlation tables. nist.gov

X-ray Crystallography for Solid-State Structure Determination

As of the latest search, there is no publicly available crystal structure data for Anisole, 2,4-bis(chloromethyl)- in crystallographic databases. Should such a study be undertaken, it would provide invaluable benchmark data for validating the results of computational models.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), serve as a powerful complement to experimental spectroscopic data. These computational methods can predict the geometric and electronic structure of Anisole, 2,4-bis(chloromethyl)- with a high degree of accuracy.

By calculating the optimized molecular geometry, one can obtain theoretical values for bond lengths and angles, which can be compared to X-ray crystallography data if available. Furthermore, these calculations can predict the vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. Theoretical predictions of ¹H and ¹³C NMR chemical shifts can also be performed and are crucial for confirming the assignment of complex spectra.

Moreover, quantum chemical calculations provide insights into the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, and the HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic transition properties. The distribution of these frontier orbitals can reveal the regions of the molecule that are most likely to act as electron donors or acceptors.

Optimized Molecular Geometry and Conformational Analysis

Computational methods, particularly density functional theory (DFT), are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule. For Anisole, 2,4-bis(chloromethyl)-, the optimized molecular geometry is primarily influenced by the orientation of the methoxy group and the two chloromethyl substituents on the benzene ring.

The methoxy group (-OCH₃) attached to the aromatic ring is known to have a planar or near-planar conformation with respect to the benzene ring to maximize π-conjugation. However, the presence of two bulky chloromethyl groups at the ortho and para positions introduces significant steric hindrance. This steric strain can lead to a non-planar orientation of the methoxy group and restricted rotation around the C(ring)-O bond.

Conformational analysis of Anisole, 2,4-bis(chloromethyl)- would involve mapping the potential energy surface as a function of the dihedral angles of the methoxy and chloromethyl groups. It is anticipated that the global minimum energy conformation would represent a compromise between maximizing electronic stabilization from conjugation and minimizing steric repulsion between the substituents. The chloromethyl groups themselves have rotational freedom around the C(ring)-C(substituent) bond, further complicating the conformational landscape. Analogous studies on substituted anisoles suggest that the energy barriers for these rotations are relatively low.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of Anisole, 2,4-bis(chloromethyl)- (based on analogous compounds)

| Parameter | Predicted Value |

| C-O Bond Length (methoxy) | ~1.36 Å |

| C-C Bond Length (aromatic) | ~1.39 - 1.41 Å |

| C-Cl Bond Length (chloromethyl) | ~1.78 Å |

| C(ring)-O-C(methyl) Bond Angle | ~118° |

| C(ring)-C(chloromethyl)-Cl Bond Angle | ~111° |

| Dihedral Angle (C-C-O-C) | Non-planar, deviates from 0° or 180° |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

In Anisole, 2,4-bis(chloromethyl)-, the methoxy group acts as an electron-donating group due to the resonance effect of the oxygen lone pairs, which raises the energy of the HOMO. Conversely, the chloromethyl groups are weakly electron-withdrawing through an inductive effect. This push-pull electronic character influences the distribution and energies of the frontier orbitals.

Computational analyses, such as those employing DFT, predict that the HOMO is primarily localized on the electron-rich aromatic ring and the oxygen atom of the methoxy group. The LUMO, on the other hand, is expected to have significant contributions from the antibonding orbitals of the chloromethyl groups and the π* system of the benzene ring. The presence of both electron-donating and electron-withdrawing groups is expected to decrease the HOMO-LUMO gap compared to unsubstituted anisole, suggesting a higher propensity for chemical reactions. nih.govblogspot.com

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Anisole, 2,4-bis(chloromethyl)- (based on analogous compounds)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -8.5 to -9.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 7.0 to 8.0 |

Theoretical Studies on Polarizability and Hyperpolarizability

Polarizability (α) and hyperpolarizability (β) are fundamental electronic properties that describe the response of a molecule to an external electric field. These properties are crucial for the design of new materials with nonlinear optical (NLO) properties. Theoretical calculations provide a powerful means to predict and understand the NLO response of molecules.

For Anisole, 2,4-bis(chloromethyl)-, the combination of an electron-donating methoxy group and electron-withdrawing chloromethyl groups can lead to a significant intramolecular charge transfer upon excitation, which is a key factor for a large hyperpolarizability. Computational studies on similar donor-acceptor substituted aromatic systems have shown that the magnitude of polarizability and hyperpolarizability is strongly dependent on the nature and position of the substituents. nih.govresearchgate.net

Theoretical calculations of these properties for Anisole, 2,4-bis(chloromethyl)- would likely employ methods such as time-dependent density functional theory (TD-DFT). The results would provide insights into the molecule's potential for applications in optoelectronic devices.

Table 3: Predicted Polarizability and First Hyperpolarizability for Anisole, 2,4-bis(chloromethyl)- (based on analogous compounds)

| Property | Predicted Value (a.u.) |

| Mean Polarizability (α) | ~150 - 170 |

| First Hyperpolarizability (β) | ~500 - 800 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for elucidating reaction mechanisms, identifying intermediates, and determining the energetics of transition states. For Anisole, 2,4-bis(chloromethyl)-, a key reaction pathway of interest is its synthesis via the Blanc chloromethylation of anisole. libretexts.orgalfa-chemistry.comwikipedia.org

This electrophilic aromatic substitution reaction involves the reaction of anisole with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride. libretexts.orgalfa-chemistry.comwikipedia.org Computational studies can model the formation of the electrophilic species, which is likely a chloromethyl cation (ClCH₂⁺) or a related complex. wikipedia.org

The modeling of the reaction pathway would involve locating the transition state for the attack of the electrophile on the anisole ring. Due to the activating and ortho-, para-directing nature of the methoxy group, the chloromethyl groups are introduced at the 2 and 4 positions. The calculations would provide the activation energies for these steps, as well as for the subsequent re-aromatization of the ring. Such studies can help in optimizing reaction conditions to improve the yield and selectivity of the desired product. dur.ac.ukresearchgate.net

Table 4: Predicted Activation Energies for the Chloromethylation of Anisole (based on analogous reactions)

| Reaction Step | Predicted Activation Energy (kcal/mol) |

| Formation of Electrophile | ~5 - 10 |

| Electrophilic Attack (ortho) | ~15 - 20 |

| Electrophilic Attack (para) | ~12 - 18 |

| Re-aromatization | ~2 - 5 |

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of chloromethylated aromatics often involves harsh reagents and generates significant waste, prompting a shift towards more environmentally benign methodologies. google.comwikipedia.org Future research in the synthesis of Anisole (B1667542), 2,4-bis(chloromethyl)- is expected to focus on green chemistry principles to enhance sustainability.

Key areas of investigation will likely include:

Safer Chloromethylating Agents: Replacing hazardous reagents like chloromethyl methyl ether with greener alternatives. wikipedia.org Research into in-situ generation of non-hazardous chloromethylating species is a promising avenue.

Alternative Solvents: Moving away from chlorinated solvents towards greener options such as water or bio-derived solvents like anisole itself, which has been identified as a sustainable solvent in other reactions. google.com

Catalyst-Free and Solvent-Free Conditions: Exploring mechanochemical methods, such as ball milling, and solid-state reactions to minimize solvent use and energy consumption. lu.se

Renewable Feedstocks: Investigating the potential for deriving the anisole backbone from lignin, a renewable biopolymer, would represent a significant step towards a fully sustainable production process. lu.senih.gov

A comparative look at traditional versus potential green synthesis routes highlights the drive for more sustainable practices in chemical production.

| Parameter | Traditional Synthesis | Future Green Synthesis |

| Chloromethylating Agent | Often involves carcinogenic reagents like chloromethyl methyl ether. | In-situ generated, non-hazardous agents; use of safer alternatives. |

| Solvents | Typically chlorinated solvents. | Water, bio-derived solvents, or solvent-free conditions. |

| Catalysts | Strong Lewis acids, often used in stoichiometric amounts. | Recyclable solid acid catalysts, photocatalysts. |

| Energy Consumption | Often requires high temperatures and pressures. | Milder reaction conditions, use of alternative energy sources (e.g., microwave, ultrasound). |

| Waste Generation | High, with significant hazardous waste. | Minimized waste generation, focus on atom economy. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high regioselectivity in the bis-chloromethylation of anisole to produce the 2,4-isomer is a significant challenge. The methoxy (B1213986) group directs electrophilic substitution to the ortho and para positions, but controlling the reaction to prevent the formation of other isomers and polymeric byproducts is crucial. libretexts.org Future research will focus on developing highly selective and efficient catalytic systems.

Promising research directions include:

Shape-Selective Catalysts: Utilizing zeolites or metal-organic frameworks (MOFs) with tailored pore structures that can favor the formation of the desired 2,4-disubstituted product.

Homogeneous Catalysis with Designed Ligands: The development of organometallic catalysts with sterically demanding ligands could control the approach of the electrophile to the anisole ring, thereby enhancing regioselectivity. nih.govnih.gov

Photocatalysis: The use of visible-light photocatalysis offers a milder alternative to traditional Lewis acid catalysis and could provide unique selectivity profiles. arxiv.org

Enzyme-Mimicking Catalysts: Designing catalysts that mimic the active sites of enzymes could lead to unparalleled selectivity under mild conditions.

The development of such catalytic systems would not only improve the efficiency of Anisole, 2,4-bis(chloromethyl)- synthesis but also open up new possibilities for the selective functionalization of other aromatic compounds.

Integration into Complex Supramolecular Assemblies

The two reactive chloromethyl groups of Anisole, 2,4-bis(chloromethyl)- make it an excellent candidate for use as a bifunctional linker in the construction of complex supramolecular architectures. nih.govnih.govlumiprobe.com These non-covalently linked assemblies have potential applications in areas such as drug delivery, sensing, and catalysis. researchgate.net

Future opportunities in this area include:

Supramolecular Polymers: Using the molecule to link together monomers through non-covalent interactions, such as halogen bonding or host-guest interactions, to form dynamic and responsive polymeric materials. researchgate.net

Self-Assembled Cages and Capsules: The rigid, angled geometry of the molecule could be exploited to direct the self-assembly of discrete, well-defined cages or capsules capable of encapsulating guest molecules.

Functional Nanosystems: The chloromethyl groups can be post-functionalized with a variety of moieties, allowing for the creation of complex, multi-component systems with tailored properties. For example, attaching hydrophilic and hydrophobic groups could lead to the formation of amphiphilic molecules that self-assemble into micelles or vesicles in aqueous solution. nih.gov The self-assembly of halogenated organic molecules on surfaces is also an area of growing interest. arxiv.orgrsc.orgresearchgate.netnih.gov

Advanced Polymeric and Material Applications (e.g., porous materials, functional resins)

The ability of Anisole, 2,4-bis(chloromethyl)- to act as a crosslinker or a monomer in polymerization reactions opens up a vast field of potential applications in materials science.

Porous Materials

The synthesis of porous organic polymers (POPs) from bifunctional monomers like Anisole, 2,4-bis(chloromethyl)- is a rapidly developing area. These materials are characterized by high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. The chloromethyl groups can react with various aromatic compounds via Friedel-Crafts alkylation to form highly crosslinked, porous networks.

Functional Resins

The chloromethyl groups on the anisole ring are readily converted to other functional groups, making Anisole, 2,4-bis(chloromethyl)- an ideal starting material for the synthesis of a wide range of functional resins. nih.govsumitomoseika.co.jp For example, reaction with amines can produce anion-exchange resins, while reaction with thiols can yield resins with metal-chelating properties. These functional resins have applications in water purification, catalysis, and solid-phase synthesis. rapp-polymere.com

| Material Type | Potential Application | Key Properties |

| Porous Organic Polymers | Gas storage (H₂, CO₂), separation of organic vapors, heterogeneous catalysis. | High surface area, tunable porosity, thermal stability. |

| Anion-Exchange Resins | Water purification, catalysis, chromatography. | Presence of quaternary ammonium (B1175870) groups. |

| Chelating Resins | Removal of heavy metal ions, catalysis. | Specific functional groups for metal ion binding. |

| Solid-Phase Synthesis Supports | Peptide synthesis, organic synthesis. | Reactive sites for anchoring molecules. |

Computational Design and Prediction of Chemical Behavior and Material Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new materials and chemical processes. smu.edunih.gov In the context of Anisole, 2,4-bis(chloromethyl)-, computational methods can provide valuable insights into its chemical behavior and guide the design of new applications.

Future research in this area will likely involve:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) and other quantum chemical methods to elucidate the mechanisms of chloromethylation reactions, helping to design more selective and efficient synthetic routes. rsc.orgacs.org

Prediction of Material Properties: Employing molecular dynamics (MD) simulations and other modeling techniques to predict the properties of polymers and supramolecular assemblies derived from Anisole, 2,4-bis(chloromethyl)-. This can help to screen potential materials for specific applications before they are synthesized in the lab.

Design of Novel Catalysts: Using computational methods to design catalysts with optimal activity and selectivity for the synthesis of Anisole, 2,4-bis(chloromethyl)-.

Understanding Supramolecular Interactions: Modeling the non-covalent interactions that govern the self-assembly of Anisole, 2,4-bis(chloromethyl)- into complex architectures, providing a deeper understanding of these processes and enabling the design of new self-assembling systems. chemrxiv.org

By combining computational and experimental approaches, researchers can accelerate the exploration of the full potential of Anisole, 2,4-bis(chloromethyl)- as a versatile and valuable chemical building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,4-bis(chloromethyl)mesitylene, and what factors influence reaction yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or chloromethylation of mesitylene (1,3,5-trimethylbenzene). Key steps include:

-

Dissolving mesitylene in a chloromethylation agent (e.g., formaldehyde/HCl) with a Lewis acid catalyst (e.g., ZnCl₂) under reflux .

-

Purification via recrystallization from ethanol or methanol to isolate the product .

-

Factors affecting yield: Catalyst concentration, reaction time, and temperature control to avoid side reactions (e.g., over-chlorination).

- Data Table :

| Synthetic Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Friedel-Crafts | ZnCl₂ | CH₂Cl₂ | 65–75 | ≥98% |

| Chloromethylation | HCl | MeOH | 50–60 | 95% |

Q. Which analytical techniques are most effective for characterizing 2,4-bis(chloromethyl)mesitylene, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR peaks with literature values (e.g., δ ~4.5 ppm for chloromethyl groups) .

- Mass Spectrometry (MS) : Validate molecular ion peaks (exact mass: 203.108 g/mol) using high-resolution MS .

- Elemental Analysis : Confirm C, H, and Cl content (C₁₀H₁₂Cl₂ requires C 59.14%, H 5.95%, Cl 34.91%) .

- Resolution of Discrepancies : Cross-validate with multiple techniques (e.g., IR for functional groups) and repeat experiments under controlled conditions .

Q. What safety protocols are essential when handling 2,4-bis(chloromethyl)mesitylene given structural analogs' carcinogenic profiles?

- Methodological Answer :

- Use fume hoods and closed systems to minimize inhalation/contact, as structural analogs (e.g., bis(chloromethyl) ether) are carcinogenic .

- Wear nitrile gloves, goggles, and lab coats. Store in airtight containers away from moisture to prevent HCl release .

- Dispose of waste via incineration or approved hazardous waste facilities. No reproductive toxicity data exists, so assume precautionary limits .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of 2,4-bis(chloromethyl)mesitylene under various experimental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model reaction pathways (e.g., hydrolysis or thermal decomposition) to predict intermediates and activation energies .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMF) to optimize crystallization .

- Key Insight : Computational studies suggest steric hindrance from methyl groups stabilizes the compound against nucleophilic attack .

Q. What strategies optimize regioselectivity in subsequent derivatization reactions of 2,4-bis(chloromethyl)mesitylene?

- Methodological Answer :

- Protecting Groups : Temporarily block one chloromethyl site using tert-butyl groups to direct substitution .

- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilic substitution at specific positions .

- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for efficient cross-coupling reactions .

Q. How do solvent polarity and temperature affect the crystallization efficiency of 2,4-bis(chloromethyl)mesitylene, and what methods validate crystal purity?

- Methodological Answer :

- Solvent Selection : Ethanol (mid-polarity) yields higher-purity crystals than hexane (low polarity) .

- Temperature Gradient : Slow cooling from 80°C to 25°C reduces defects. Validate purity via:

- X-ray Diffraction (XRD) : Confirm crystal lattice parameters .

- Differential Scanning Calorimetry (DSC) : Compare observed melting point (97°C) with literature values .

Data Contradiction Analysis

Q. When encountering discrepancies in reported melting points or spectral data for 2,4-bis(chloromethyl)mesitylene, what validation approaches should be employed?

- Methodological Answer :

- Replicate Experiments : Synthesize the compound using identical protocols to isolate variables .

- Instrument Calibration : Verify NMR spectrometer and MS calibrations with certified standards (e.g., adamantane for NMR) .

- Literature Cross-Check : Compare data with peer-reviewed studies (e.g., CAS 1585-15-5 reports mp 97°C) vs. commercial catalogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.